L-AP6

Description

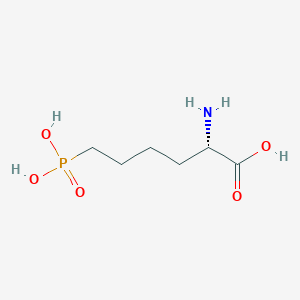

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-6-phosphonohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOXWRQXHFVNLV-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCP(=O)(O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCP(=O)(O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347607 | |

| Record name | 6-Phosphono-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98575-76-9, 126253-57-4 | |

| Record name | Norleucine, 6-phosphono- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098575769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phosphono-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-2-Amino-6-phosphonohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacology and Receptor Interactions of L + 2 Amino 6 Phosphonohexanoic Acid

Characterization of Specific Receptor Binding and Activation

L-(+)-2-Amino-6-phosphonohexanoic acid, commonly referred to as L-AP6, has been identified as a selective agonist for a novel excitatory amino acid (EAA) receptor site that is sensitized by prior exposure to quisqualate. nih.gov This distinct pharmacological profile sets it apart from other EAA receptor agonists and antagonists.

Interaction with the Quisqualate-Sensitized Receptor Site

The most notable characteristic of this compound is its activity at a receptor site that becomes responsive to it and other phosphonate (B1237965) analogs, such as L-2-amino-4-phosphonobutanoic acid (L-AP4), following a brief application of quisqualic acid. This phenomenon, often termed the "quis effect," sensitizes neurons, particularly in the hippocampus, to depolarization by this compound. nih.gov Research on hippocampal CA1 pyramidal neurons has demonstrated that the L-isomer of 2-amino-6-phosphonohexanoic acid is a selective agonist for this quisqualate-sensitized site.

Quantitative Analysis of Receptor Affinity and Selectivity

While extensive quantitative binding data for this compound at the quisqualate-sensitized site is not broadly available, the potency of its isomers has been compared. Studies have shown that the L-isomer (this compound) is significantly more potent than the D-isomer at this specific receptor site. The relative inactivity of Dthis compound at NMDA receptors, even at concentrations as high as 100 µM, underscores its selectivity for the quisqualate-sensitized site over this major excitatory amino acid receptor subtype. nih.gov

Receptor Activity Data for L-(+)-2-Amino-6-phosphonohexanoic Acid (this compound)

| Receptor Subtype | Compound | Activity | Concentration | Notes |

| Quisqualate-Sensitized Site | This compound | Agonist | - | Selective agonist |

| NMDA | Dthis compound | Inactive | 100 µM | nih.gov |

Comparative Pharmacological Profiling with Related Phosphonate Analogs

The pharmacological actions of this compound are best understood in comparison to other structurally related phosphonate amino acids, namely L-AP4 and D-2-Amino-5-phosphonovalerate (D-AP5). These compounds, while sharing a phosphonate group, exhibit distinct receptor interaction profiles.

Differentiation from L-2-Amino-4-phosphonobutanoic Acid (L-AP4) and D-2-Amino-5-phosphonovalerate (D-AP5)

L-AP4 is a well-characterized agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), and D-AP5 is a potent and selective competitive antagonist of the NMDA receptor. nih.gov In contrast, this compound demonstrates primary activity at the quisqualate-sensitized site. While both L-AP4 and this compound can depolarize hippocampal cells primed with quisqualate, their primary receptor targets under normal physiological conditions are different. DL-AP4 has been shown to be inactive at NMDA receptors at 100 µM, similar to Dthis compound. nih.gov

Comparative Receptor Activity of Phosphonate Analogs

| Compound | Primary Target | Known Activity at Other EAA Receptors |

| L-(+)-2-Amino-6-phosphonohexanoic acid (this compound) | Quisqualate-Sensitized Site | Inactive at NMDA receptors (as Dthis compound at 100 µM) nih.gov |

| L-2-Amino-4-phosphonobutanoic Acid (L-AP4) | Group III mGluRs | Inactive at NMDA receptors (as DL-AP4 at 100 µM) nih.gov |

| D-2-Amino-5-phosphonovalerate (D-AP5) | NMDA Receptor (Antagonist) | Selective for NMDA receptors |

Exploration of Cross-Reactivity with Other Excitatory Amino Acid Receptors (e.g., Kainate/AMPA, NMDA)

Ligand-Receptor Dynamics and Conformational Considerations

The interaction of ligands with glutamate receptors involves complex conformational changes in the receptor protein. The binding of an agonist to the ligand-binding domain of an ionotropic glutamate receptor, such as AMPA or kainate receptors, induces a conformational change that leads to the opening of the ion channel. nih.gov For metabotropic glutamate receptors, agonist binding to the extracellular Venus flytrap domain triggers a conformational change that is transmitted to the transmembrane domains, leading to G-protein activation.

While specific molecular modeling and detailed conformational analyses for the interaction of this compound with the quisqualate-sensitized site are not extensively documented in the public domain, general principles of glutamate receptor activation provide a framework for understanding this interaction. The structure of the ligand, including the chain length and the nature of the acidic groups, plays a crucial role in determining its affinity and selectivity for different receptor subtypes. The phosphonate group in this compound, being a bioisostere of a carboxylate group, is a key determinant of its pharmacological activity. The longer carbon chain of this compound compared to L-AP4 likely contributes to its specific interaction with the quisqualate-sensitized site. Understanding the precise conformational changes induced by this compound binding would require dedicated structural biology studies, such as X-ray crystallography or cryo-electron microscopy, of the receptor in complex with the ligand.

L + 2 Amino 6 Phosphonohexanoic Acid in Synaptic Plasticity Research

Modulation of Synaptic Transmission Efficiency

Currently, there is a lack of specific research data detailing how L-(+)-2-Amino-6-phosphonohexanoic acid modulates the efficiency of synaptic transmission. Studies on well-characterized NMDA receptor antagonists, such as D-2-amino-5-phosphonovalerate (D-AP5), have extensively shown their ability to block the induction of LTP by preventing the influx of calcium through the NMDA receptor channel, which is a crucial step in the signaling cascade that leads to a lasting increase in synaptic strength. However, similar detailed electrophysiological studies and corresponding data for L-(+)-2-Amino-6-phosphonohexanoic acid are not readily found in scientific databases.

Involvement in Mechanisms of Long-Term Potentiation (LTP)

Given the limited direct research on the L-isomer, its involvement in the mechanisms of LTP remains speculative. The following subsections reflect the absence of specific findings.

There are no prominent studies that have specifically investigated the influence of L-(+)-2-Amino-6-phosphonohexanoic acid on the induction of LTP in the hippocampus, a brain region critical for memory formation and extensively used in LTP research. Consequently, there is no available data to present in tabular or detailed textual format regarding its effects on this fundamental process of synaptic plasticity.

In the absence of dedicated research, it is not possible to delineate any distinctive effects of L-(+)-2-Amino-6-phosphonohexanoic acid on LTP pathways in comparison to other well-studied glutamate (B1630785) receptor ligands. Research on its D-isomer, D-2-Amino-6-phosphonohexanoic acid, has suggested that it is largely inactive in blocking LTP, which may imply a similar lack of potent activity for the L-isomer, but this has not been explicitly confirmed through direct comparative studies. Without such research, a detailed comparison with other ligands cannot be accurately compiled.

Role of L + 2 Amino 6 Phosphonohexanoic Acid in Neuronal Sensitization Phenomena

Analysis of Quisqualate Sensitization of Neuronal Responses

A brief exposure of central nervous system neurons to the potent excitatory amino acid agonist, L-quisqualic acid (QUIS), can induce a long-lasting state of sensitization to subsequent applications of L-AP6. nih.govmdpi.comjneurosci.orgnih.gov This "QUIS effect" renders neurons, particularly CA1 pyramidal neurons in the hippocampus, significantly more susceptible to depolarization by this compound, a compound that typically has minimal direct excitatory effects on its own. nih.govjneurosci.orgnih.gov

Underlying Mechanisms of L-Quisqualic Acid-Mediated Sensitization to L-(+)-2-Amino-6-phosphonohexanoic Acid

The prevailing hypothesis for the mechanism of QUIS-induced sensitization to this compound involves the cystine/glutamate (B1630785) antiporter, known as System xc-. nih.gov This transport system facilitates the exchange of extracellular cystine for intracellular glutamate. Research suggests that L-quisqualic acid is a substrate for this transporter and is actively taken up into neurons, particularly GABAergic interneurons. nih.gov

Once sequestered intracellularly, the accumulated L-quisqualate can then be released back into the extracellular space via heteroexchange with externally applied this compound, which also acts as a substrate for System xc-. nih.gov This process results in the non-vesicular release of the potent excitotoxin, L-quisqualate, in close proximity to its receptors on the neuronal membrane. The subsequent activation of these receptors, primarily non-NMDA type glutamate receptors, leads to the observed neuronal depolarization. nih.gov

The table below summarizes the key molecular players and their proposed roles in this sensitization phenomenon.

| Component | Role in Quisqualate-Induced Sensitization to this compound |

| L-Quisqualic Acid (QUIS) | Initial sensitizing agent; substrate for System xc-. |

| System xc- (Cystine/Glutamate Antiporter) | Transporter responsible for the uptake of QUIS and subsequent heteroexchange with this compound. |

| L-(+)-2-Amino-6-phosphonohexanoic Acid (this compound) | Elicits neuronal depolarization in QUIS-sensitized neurons by acting as a substrate for System xc-, triggering the release of intracellular QUIS. |

| Non-NMDA Receptors | Postsynaptic receptors activated by the released QUIS, leading to neuronal depolarization. |

Sensitization Induced by Endogenous and Exogenous Neurotoxins

The phenomenon of neuronal sensitization to this compound is not limited to the action of L-quisqualic acid. Other neurotoxic compounds, both of exogenous and endogenous origin, have been shown to induce a similar state of heightened neuronal responsiveness to this compound.

Responses to β-N-oxalyl-L-α,β-diaminopropionic Acid (ODAP)

β-N-oxalyl-L-α,β-diaminopropionic acid (ODAP) is a potent neurotoxin found in the seeds of the grass pea, Lathyrus sativus, and is the causative agent of the neurodegenerative disease lathyrism. mdpi.com Research has demonstrated that, similar to quisqualate, a brief exposure of hippocampal neurons to ODAP can sensitize them to subsequent depolarization by this compound. nih.gov The underlying mechanism is believed to be analogous to that of quisqualate, involving the uptake of ODAP via System xc- and its subsequent heteroexchange with this compound. The depolarization elicited by this compound in ODAP-sensitized neurons is also mediated by the activation of non-NMDA receptors. nih.gov

Sensitization through L-Homocysteic Acid (HCA) Pathways

L-homocysteic acid (HCA), an endogenous excitatory amino acid, has also been identified as a sensitizing agent for neuronal responses to this compound. nih.gov Like quisqualate and ODAP, HCA can induce a state of neuronal hyperexcitability where subsequent application of this compound leads to significant depolarization. nih.gov However, a key distinction in the mechanism of HCA-induced sensitization lies in the final step of the pathway. While the depolarization in QUIS- and ODAP-sensitized neurons is blocked by non-NMDA receptor antagonists, the depolarization induced by this compound in HCA-sensitized neurons is inhibited by the NMDA receptor antagonist, D-AP5. nih.gov This indicates that the heteroexchange of HCA with this compound leads to the activation of NMDA receptors, highlighting a different downstream signaling cascade compared to the other sensitizing agents.

The following table provides a comparative overview of the sensitization induced by different neurotoxins.

| Sensitizing Agent | Proposed Uptake Mechanism | Receptor Mediating this compound Induced Depolarization |

| L-Quisqualic Acid (QUIS) | System xc- | Non-NMDA Receptors |

| β-N-oxalyl-L-α,β-diaminopropionic Acid (ODAP) | System xc- | Non-NMDA Receptors |

| L-Homocysteic Acid (HCA) | System xc- | NMDA Receptors |

Theoretical Frameworks for Induced Neuronal Hyperexcitability

The sensitization phenomena described above represent specific instances of induced neuronal hyperexcitability. These states of heightened neuronal responsiveness can be understood within broader theoretical frameworks of glutamate-mediated excitotoxicity and synaptic plasticity. A central tenet of these frameworks is the critical role of maintaining glutamate homeostasis in the extracellular space. nih.gov

Disruptions to this delicate balance, such as the non-vesicular release of excitatory amino acids through the heteroexchange mechanism of System xc-, can lead to an elevation of ambient glutamate levels. mdpi.com This, in turn, can lead to the persistent activation of glutamate receptors, including both NMDA and non-NMDA subtypes, contributing to a state of neuronal hyperexcitability. mdpi.com

This hyperexcitable state is characterized by a lower threshold for neuronal firing and an exaggerated response to excitatory stimuli. Such a state is thought to be a contributing factor to various pathological conditions, including epilepsy and neurodegenerative diseases. The sensitization to this compound by compounds like quisqualate, ODAP, and HCA provides a valuable experimental model for studying the molecular and cellular mechanisms that underpin the transition from normal neuronal excitability to a pathological state of hyperexcitability. The involvement of System xc- in these processes highlights the importance of glial and neuronal transporters in regulating synaptic function and preventing excitotoxicity. nih.gov

Neurobiological Significance and Functional Consequences of L + 2 Amino 6 Phosphonohexanoic Acid Activity

Contributions to the Understanding of Excitatory Amino Acid Systems Beyond Canonical Receptors

While the principal action of L-AP6 is attributed to its antagonism at N-methyl-D-aspartate (NMDA) receptors, emerging research suggests that its neurobiological profile may not be exclusively defined by this interaction. The broader family of amino acid analogues with structural similarities to this compound has been shown to interact with molecular targets other than glutamate (B1630785) receptors, providing a basis for exploring non-canonical activities of this compound.

One area of investigation involves the potential for this compound to interact with enzymes that metabolize amino acids or related compounds. For instance, the structurally related compound 2(S)-Amino-6-boronohexanoic acid is a known inhibitor of arginase, an enzyme that metabolizes L-arginine. nih.govresearchgate.netresearchgate.net This raises the possibility that this compound could similarly interact with and modulate the activity of specific enzymes within the CNS, thereby influencing neuronal function through mechanisms independent of direct receptor blockade. Such interactions could alter the availability of substrates for various metabolic pathways, leading to downstream effects on neurotransmitter synthesis, cellular energy metabolism, or the production of signaling molecules.

Future research is warranted to fully elucidate the non-canonical interactions of this compound. Investigating its potential enzymatic targets and its influence on a broader range of signal transduction pathways will be crucial for a comprehensive understanding of its neurobiological significance.

Implications for Fundamental Central Nervous System Physiology

The application of this compound as a selective antagonist has profound implications for understanding fundamental CNS physiological processes, particularly those reliant on the nuanced activity of NMDA receptors. These receptors are critical for a host of neuronal functions, and their blockade by this compound provides a powerful tool to dissect their contributions.

A primary area of insight is the role of NMDA receptors in synaptic plasticity, the cellular basis of learning and memory. Long-term potentiation (LTP) and long-term depression (LTD) are two key forms of synaptic plasticity that involve the strengthening and weakening of synaptic connections, respectively. nih.govnih.govresearchgate.netfrontiersin.orgwikipedia.org The induction of many forms of LTP and LTD is critically dependent on the influx of calcium ions through NMDA receptor channels. nih.govwikipedia.org By blocking these receptors, this compound can be used to investigate the specific contribution of NMDA receptor-dependent plasticity to various cognitive functions. For instance, studies using NMDA receptor antagonists have demonstrated the critical role of these receptors in the flexibility of learning new patterns and in the formation of habits.

Another fundamental aspect of CNS physiology influenced by NMDA receptor activity is the generation and maintenance of neural oscillations. These rhythmic patterns of electrical activity are thought to be crucial for coordinating information processing across different brain regions. NMDA receptor function is integral to the generation of certain oscillatory frequencies, such as gamma oscillations. The use of antagonists like this compound allows researchers to probe how the disruption of NMDA receptor-mediated transmission alters these network oscillations and, consequently, impacts cognitive processes that rely on them.

The table below summarizes the key physiological processes influenced by NMDA receptor activity, which can be investigated using this compound.

| Physiological Process | Role of NMDA Receptors | Investigative Utility of this compound |

|---|---|---|

| Synaptic Plasticity (LTP/LTD) | Calcium influx through NMDA receptors is a key trigger for the induction of many forms of LTP and LTD. nih.govwikipedia.org | Blocking NMDA receptors with this compound allows for the examination of the necessity of this pathway in specific forms of learning and memory. |

| Neural Oscillations | NMDA receptor-mediated currents contribute to the generation and synchronization of rhythmic network activity. | This compound can be used to determine the extent to which specific network oscillations depend on NMDA receptor function. |

| Synaptic Integration | The voltage-dependent nature of the NMDA receptor allows it to act as a coincidence detector, integrating pre- and postsynaptic activity. youtube.com | By antagonizing NMDA receptors, this compound helps to elucidate the contribution of this coincidence detection mechanism to neuronal computation. |

| Excitotoxicity | Overactivation of NMDA receptors can lead to excessive calcium influx and subsequent neuronal cell death. wikipedia.org | This compound can be used in experimental models to investigate the role of NMDA receptor-mediated excitotoxicity in various neuropathological conditions. |

Theoretical Models of its Role in Neural Circuitry and Information Processing

The specific properties of this compound as an NMDA receptor antagonist lend themselves to incorporation into theoretical and computational models of neural circuitry and information processing. These models aim to understand how the brain encodes, stores, and retrieves information at a systems level.

One prominent area where NMDA receptor function is central to theoretical models is in learning and memory. nih.govnih.gov Computational models of synaptic plasticity often incorporate Hebbian learning rules, where the strengthening of a synapse depends on the correlated activity of the pre- and postsynaptic neurons. The NMDA receptor, with its requirement for both glutamate binding (presynaptic activity) and postsynaptic depolarization to relieve magnesium block, is considered a biological implementation of such a coincidence detector. youtube.com Theoretical models can simulate the effects of an NMDA receptor antagonist like this compound by reducing or eliminating the calcium-dependent synaptic modifications. This allows for predictions about how blocking NMDA receptors would affect learning and memory performance in various tasks, which can then be tested experimentally. For instance, models of working memory suggest that NMDA receptor function is critical for maintaining persistent neural activity, and antagonists would be predicted to disrupt this process. researchgate.netnih.gov

Furthermore, the "Theory of Connectivity" proposes that the basic computational logic of the brain is organized by a power-of-two-based permutation logic that constructs cell assemblies, with NMDA receptors playing a key role in this process. wikipedia.org This theory posits that the formation of these neural cliques, which serve as basic computing units, is dependent on NMDA receptor-mediated plasticity. In such a framework, this compound would be modeled as an agent that prevents the formation of new or the modification of existing cell assemblies, thereby limiting the computational capacity and flexibility of the neural network. This could explain the cognitive deficits observed with NMDA receptor blockade.

The table below outlines key theoretical concepts and the potential role of this compound within these models.

| Theoretical Concept | Role of NMDA Receptors in the Model | Theoretical Role of this compound |

|---|---|---|

| Hebbian Learning and Synaptic Plasticity | Acts as a coincidence detector, enabling activity-dependent synaptic strengthening (LTP) and weakening (LTD). youtube.com | Blocks the induction of NMDA receptor-dependent LTP and LTD, thereby impairing the model's ability to learn and form new memories. |

| Working Memory Models | Contributes to the sustained firing of neurons necessary to hold information online. researchgate.netnih.gov | Disrupts the stability of persistent activity, leading to deficits in working memory tasks within the model. |

| Theory of Connectivity | Essential for the formation and modification of specific neuronal cell assemblies (cliques) that form the basis of brain computation. wikipedia.org | Prevents the dynamic reconfiguration of neural cliques, leading to a reduction in the model's cognitive flexibility and intelligence. |

| Neural Information Processing | Regulates the signal-to-noise ratio in neuronal communication and influences the flow of information through neural circuits. | Alters the gain of neuronal responses and disrupts the efficient transmission of information, leading to impairments in information processing within the model. |

Advanced Methodologies in L + 2 Amino 6 Phosphonohexanoic Acid Research

Electrophysiological Techniques for Assessing Neuronal Responses

Electrophysiological approaches have been pivotal in characterizing the precise effects of L-(+)-2-Amino-6-phosphonohexanoic acid on neuronal excitability and synaptic transmission. These techniques allow for the direct measurement of electrical properties of neurons, providing a real-time window into the compound's influence.

Patch-Clamp and Extracellular Recording in Isolated Brain Slices

The use of isolated brain slices, particularly from the hippocampus, has been a cornerstone of research into L-AP6. This in vitro preparation maintains the intricate synaptic circuitry of the brain region while allowing for precise pharmacological manipulation and recording.

Patch-clamp recording , a high-resolution technique, enables the measurement of ionic currents through single channels or across the entire cell membrane of a neuron. nih.gov This method has been instrumental in studying the direct effects of this compound on the membrane potential and conductance of individual neurons, such as the CA1 pyramidal cells in the hippocampus. nih.gov

Extracellular recording complements patch-clamp by monitoring the electrical activity of a population of neurons. This is often used to measure field excitatory postsynaptic potentials (fEPSPs), which represent the summed synaptic input to a group of neurons. mdpi.com This technique has been crucial in understanding how this compound modulates synaptic strength and plasticity.

Quantification of Depolarization and Excitatory Postsynaptic Potentials

A key finding from electrophysiological studies is that L-(+)-2-Amino-6-phosphonohexanoic acid acts as a selective agonist at a "quisqualate-sensitized site" in hippocampal CA1 pyramidal neurons. nih.gov Brief exposure of hippocampal slices to quisqualic acid (QUIS) sensitizes these neurons to depolarization by this compound. nih.govnih.gov

The quantification of this depolarization is a primary metric in these studies. Researchers measure the change in the neuronal membrane potential from its resting state in response to the application of this compound. This depolarization can be substantial, indicating a significant excitatory effect at the sensitized receptors.

Furthermore, the impact of this compound on excitatory postsynaptic potentials (EPSPs) is a critical area of investigation. EPSPs are the transient depolarizations in the postsynaptic membrane potential caused by the influx of positive ions. The amplitude and kinetics of EPSPs are analyzed to determine how this compound influences the efficacy of synaptic transmission. nih.govnih.gov In the context of the quisqualate-sensitized site, this compound's ability to elicit a depolarizing response effectively modulates the neuron's likelihood of firing an action potential.

Biochemical and Molecular Biology Approaches

To complement electrophysiological findings, biochemical and molecular biology techniques provide insights into the mechanisms of L-(+)-2-Amino-6-phosphonohexanoic acid's action at a subcellular level, including its transport and the localization of its target receptors.

Investigation of Amino Acid Transport Systems (e.g., System xc-) in Ligand Sequestration

The concentration of excitatory amino acids in the synaptic cleft is tightly regulated by various transport systems, which are crucial for preventing excitotoxicity and maintaining normal synaptic function. The sequestration of ligands like this compound is influenced by these transporters.

Astrocytes are key players in glutamate (B1630785) homeostasis, primarily through the action of high-affinity glutamate transporters such as GLAST (EAAT1) and GLT-1 (EAAT2). mdpi.comfrontiersin.org These transporters are responsible for the rapid uptake of glutamate from the synaptic cleft. nih.gov The efficiency of these astrocytic transporters in clearing excitatory amino acids from the extracellular space would invariably affect the availability and duration of action of compounds like this compound at their target receptors.

Below is an interactive data table summarizing key amino acid transport systems relevant to the neuronal environment.

| Transporter System | Key Substrates | Primary Function in CNS | Cellular Localization |

| System xc- | Cystine, Glutamate | Cystine uptake for glutathione (B108866) synthesis, Glutamate release | Astrocytes, Microglia |

| GLAST (EAAT1) | Glutamate, Aspartate | Glutamate uptake from synaptic cleft | Astrocytes |

| GLT-1 (EAAT2) | Glutamate, Aspartate | Primary transporter for glutamate clearance | Astrocytes |

Immunocytochemical Analysis of Receptor Localization and Ligand Uptake Dynamics

Immunocytochemistry is a powerful technique that utilizes antibodies to visualize the distribution of specific proteins within cells and tissues. This method has been employed to understand the localization of receptors sensitive to excitatory amino acids and the dynamics of their uptake.

While specific immunocytochemical studies targeting the this compound binding site are not extensively documented, research on the uptake of quisqualate itself provides valuable insights. Studies have shown that quisqualic acid is selectively taken up by a subset of hippocampal neurons. nih.gov Using an antibody against QUIS, researchers have identified immunoreactivity in axons, dendrites, and eventually the cell bodies of these neurons, primarily in the stratum oriens (B10768531) and stratum radiatum of the CA1, CA2, and CA3 regions. nih.gov This selective uptake into what appear to be GABAergic interneurons suggests a specific mechanism for internalizing the ligand that sensitizes the neurons to this compound. nih.gov This provides a morphological correlate to the electrophysiologically observed "quis-effect."

Stereochemical Resolution and Pharmacological Characterization of Enantiomers

The stereochemistry of pharmacologically active compounds is of paramount importance, as different enantiomers often exhibit distinct biological activities. The synthesis, separation, and characterization of the enantiomers of 2-Amino-6-phosphonohexanoic acid are crucial for understanding its specific actions.

The stereoselective synthesis of α-amino acids and their phosphonic acid analogues is a significant area of organic chemistry. nih.gov Various methods have been developed to produce enantiomerically pure compounds, often involving chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction. nih.gov

For the separation of enantiomers, techniques such as chiral chromatography are employed. nih.gov This can involve the use of a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and purification.

In the realm of excitatory amino acid pharmacology, there is a well-established precedent for stereoselectivity. For instance, in the case of the NMDA receptor antagonist 2-amino-5-phosphonopentanoic acid (AP5), the D-(-)-enantiomer is significantly more potent than the L-(+)-enantiomer. This highlights the precise structural requirements for interaction with the receptor's binding site.

For 2-Amino-6-phosphonohexanoic acid, the L-(+)-enantiomer (this compound) has been specifically identified as the active agonist at the quisqualate-sensitized site. nih.gov In contrast, the D-enantiomer is expected to have different, likely weaker, activity at this particular site, although it may exhibit activity at other receptors, such as the NMDA receptor, in a manner analogous to other D-phosphono amino acids. The distinct pharmacological profiles of the L-(+) and D-(-) enantiomers underscore the importance of stereochemical purity in the experimental use of this compound.

Methodologies for the Resolution of D- and L-Isomers of 2-Amino-6-phosphonohexanoic Acid

The separation of the stereoisomers of 2-Amino-6-phosphonohexanoic acid from a racemic mixture is a critical step to facilitate the study of their individual pharmacological properties. Due to their identical physical properties in an achiral environment, specialized techniques are required for their resolution. While specific documented methods for the resolution of 2-Amino-6-phosphonohexanoic acid are not extensively detailed in readily available literature, the principles of chiral separation for analogous amino acids and phosphonates can be applied. These methodologies generally fall into three main categories: enzymatic resolution, diastereomeric crystallization, and preparative chiral chromatography.

Enzymatic Resolution: This technique leverages the stereoselectivity of enzymes to differentiate between enantiomers. Typically, an enzyme, such as a lipase (B570770) or an acylase, selectively catalyzes a reaction with one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. For instance, the racemic mixture could be acylated, and then an enzyme could be used to selectively deacylate one of the enantiomers. The resulting mixture of the acylated and non-acylated enantiomers can then be separated using standard chromatographic techniques. The success of this method hinges on identifying an enzyme with high stereospecificity for one of the enantiomers of 2-Amino-6-phosphonohexanoic acid.

Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the resolving agent is removed to yield the pure enantiomers. The choice of an appropriate chiral resolving agent is crucial for the successful separation of the diastereomeric salts.

Preparative Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. For the resolution of amino acid enantiomers, various CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. Preparative chiral HPLC allows for the direct separation of the enantiomers from the racemic mixture and can be scaled up to obtain larger quantities of the pure isomers.

Table 1: Overview of Potential Chiral Resolution Methodologies

| Methodology | Principle | Key Considerations |

|---|---|---|

| Enzymatic Resolution | Stereoselective enzymatic reaction with one enantiomer. | Identification of a highly specific enzyme. |

| Diastereomeric Crystallization | Formation of diastereomeric salts with different solubilities. | Selection of an effective chiral resolving agent. |

| Preparative Chiral Chromatography | Differential interaction with a chiral stationary phase. | Choice of an appropriate chiral column and mobile phase. |

Comparative Pharmacological Assessment of Enantiomeric Purity and Activity

The biological activity of chiral compounds is often highly dependent on their stereochemistry, as they interact with chiral biological targets such as receptors and enzymes. In the case of amino acid analogues that act on glutamate receptors, it is common for one enantiomer to be significantly more potent than the other.

Research into the pharmacology of 2-Amino-6-phosphonohexanoic acid and its analogues has revealed a distinct stereoselectivity in their interaction with the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. For many potent NMDA receptor antagonists, the D-isomer (R-configuration) exhibits greater activity. However, in the case of 2-Amino-6-phosphonohexanoic acid, the pharmacological activity appears to deviate from this general trend.

Studies have indicated that the D-(-)-2-Amino-6-phosphonohexanoic acid isomer is essentially inactive as an antagonist at the NMDA receptor. This finding is significant as it highlights the precise steric requirements for binding and antagonism at the NMDA receptor.

Conversely, the L-(+)-2-Amino-6-phosphonohexanoic acid isomer is the pharmacologically active enantiomer. While detailed quantitative data on its potency are not as extensively reported as for other NMDA receptor antagonists, its activity as a competitive antagonist has been established. The L-(+)-isomer's ability to block the NMDA receptor is central to its potential neuroprotective and anticonvulsant effects.

The enantiomeric purity of the compound is therefore of utmost importance in pharmacological studies. The presence of the inactive D-isomer could lead to an underestimation of the potency of the L-isomer. Consequently, accurate and sensitive analytical methods, such as chiral HPLC, are essential to determine the enantiomeric excess of a sample before conducting pharmacological assessments.

Table 2: Comparative Pharmacological Profile of 2-Amino-6-phosphonohexanoic Acid Enantiomers

| Enantiomer | Activity at NMDA Receptor | Role |

|---|---|---|

| L-(+)-2-Amino-6-phosphonohexanoic acid | Active Antagonist | The pharmacologically active isomer responsible for the compound's effects. |

| D-(-)-2-Amino-6-phosphonohexanoic acid | Essentially Inactive | Considered to be a biologically inactive isomer at the NMDA receptor. |

Emerging Research Trajectories and Future Directions for L + 2 Amino 6 Phosphonohexanoic Acid Studies

Rational Design and Synthesis of Novel L-(+)-2-Amino-6-phosphonohexanoic Acid Derivatives

The development of novel analogs of L-AP6 is a key area of ongoing research, with the goal of enhancing its therapeutic profile. This involves sophisticated strategies in medicinal chemistry to improve selectivity and modulate its activity at the NMDA receptor complex.

Strategies for Developing Analogs with Enhanced Selectivity for the Quisqualate-Sensitized Site

The quisqualate-sensitized site represents a unique pharmacological target for modulating glutamatergic neurotransmission. Research into analogs of structurally related compounds, such as L-2-amino-4-phosphonobutanoic acid (L-AP4), has provided a roadmap for developing this compound derivatives with enhanced selectivity for this site. sci-hub.se Strategies to achieve this include:

Conformational Restriction: Introducing cyclic constraints, such as a cyclopentyl ring, into the backbone of the amino acid can lock the molecule into a specific conformation that favors binding to the quisqualate-sensitized site over other glutamate (B1630785) receptor subtypes.

Modification of the Phosphono Group: Altering the acidity and steric bulk of the phosphonate (B1237965) moiety can influence its interaction with the receptor's binding pocket. This can be achieved by synthesizing derivatives with methylphosphino or other bioisosteric replacements.

Introduction of Aromatic Moieties: The incorporation of aromatic structures, such as a benzimidazole (B57391) ring, can introduce additional binding interactions, potentially increasing both potency and selectivity. nih.gov

Structure-Activity Relationship (SAR) Investigations for Modulatory Properties

Understanding the relationship between the chemical structure of this compound analogs and their biological activity is crucial for rational drug design. SAR studies focus on systematically modifying the this compound scaffold and assessing the impact on its ability to modulate NMDA receptor function. Key areas of investigation include:

Alpha-Substitution: Introducing substituents at the alpha-carbon of the amino acid can significantly impact potency and selectivity. For instance, the addition of a benzimidazole-containing side chain has been shown to yield highly potent NMDA antagonists. nih.gov

Chain Length Modification: The length of the alkyl chain separating the amino and phosphono groups is a critical determinant of activity. SAR studies on related phosphono-alpha-amino acids have demonstrated that variations in chain length can alter affinity for different NMDA receptor subunits.

Stereochemistry: The stereochemistry at the alpha-carbon is paramount for biological activity. The L-enantiomer is typically the more active form, and maintaining this stereochemistry in novel derivatives is a key consideration.

| Compound | Modification | NMDA Receptor Affinity (IC50, nM) | In Vivo Potency (ED50, mg/kg) |

|---|---|---|---|

| This compound | Parent Compound | - | - |

| Compound 1 | [R(-)]-2-amino-3-(5-chloro-1-phosphonomethyl-1H-benzoimidazol-2-yl)-propionic acid | 7.1 | 0.13 |

Exploration of L-(+)-2-Amino-6-phosphonohexanoic Acid in Advanced Neural Systems

The translation of basic research findings into clinically relevant applications requires the use of sophisticated in vitro and ex vivo models that more accurately recapitulate the complexity of the central nervous system. This compound is being increasingly utilized in these advanced neural systems to investigate its neuroprotective effects and therapeutic potential.

Application in Complex In Vitro Cell Culture Models

Traditional 2D cell cultures are being superseded by more physiologically relevant 3D models. These complex in vitro systems provide a more accurate representation of the in vivo environment and are valuable tools for studying the effects of compounds like this compound.

3D Neurosphere Cultures: These self-assembled aggregates of neural stem and progenitor cells differentiate into various neural cell types, forming a complex 3D structure. This compound can be applied to these models to study its ability to protect against glutamate-induced excitotoxicity in a more tissue-like context.

Neuron-Glia Co-cultures: These models are essential for studying the interplay between neurons and glial cells in both healthy and diseased states. This compound can be used to investigate how its modulation of neuronal activity affects glial responses, such as inflammation and synaptic pruning.

Brain-on-a-Chip Models: These microfluidic devices allow for the creation of miniaturized, functional neural circuits. While the specific application of this compound in these models is still emerging, they offer a powerful platform to study the effects of NMDA receptor antagonism on synaptic transmission and network activity with high precision.

Investigation in Organotypic Cultures and Advanced Ex Vivo Tissue Models

Organotypic cultures, particularly of the hippocampus and cortex, provide an excellent ex vivo model for studying neural circuitry and the effects of neuroprotective agents. researchgate.netnih.gov These cultures maintain the three-dimensional architecture and synaptic connectivity of the original tissue, making them ideal for investigating the therapeutic potential of this compound. researchgate.net

Organotypic Hippocampal Slice Cultures: These are widely used to model neurodegenerative diseases and ischemic brain injury. researchgate.net this compound can be applied to these cultures to assess its ability to prevent neuronal death and preserve synaptic function in the face of excitotoxic insults.

Organotypic Cortical Slice Cultures: These models are valuable for studying traumatic brain injury and other cortical pathologies. The neuroprotective effects of this compound can be evaluated in these cultures by measuring markers of cell death and synaptic integrity following injury.

| Model System | Application of this compound | Key Readouts |

|---|---|---|

| 3D Neurospheres | Neuroprotection against glutamate excitotoxicity | Cell viability, neurite outgrowth, synaptic marker expression |

| Organotypic Hippocampal Slices | Prevention of ischemic and excitotoxic neuronal death | Neuronal survival, synaptic plasticity (LTP/LTD), inflammatory markers |

| Organotypic Cortical Slices | Mitigation of traumatic brain injury-induced damage | Cell death assays, dendritic spine density, electrophysiological recordings |

Computational and Theoretical Modeling of L-(+)-2-Amino-6-phosphonohexanoic Acid Receptor Interactions and Signaling Pathways

Computational and theoretical approaches are becoming increasingly indispensable in modern drug discovery and neuropharmacology. These methods provide valuable insights into the molecular mechanisms of drug action and can guide the rational design of novel therapeutics.

In silico studies of this compound and its interactions with the NMDA receptor are focused on several key areas:

Molecular Docking: This technique is used to predict the preferred binding orientation of this compound within the glutamate binding site of the NMDA receptor. nih.gov By understanding the specific interactions between the ligand and the receptor's amino acid residues, researchers can design analogs with improved affinity and selectivity. nih.gov Docking studies have been instrumental in identifying key residues within the GluN1 and GluN2 subunits that are critical for antagonist binding. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the receptor-ligand complex, allowing researchers to study the conformational changes that occur upon binding and the stability of the interaction over time. These simulations can reveal how this compound stabilizes the closed, non-conducting state of the NMDA receptor ion channel.

Pharmacophore Modeling: This approach involves identifying the essential three-dimensional arrangement of chemical features required for a molecule to bind to the NMDA receptor. Pharmacophore models for NMDA receptor antagonists can be used to virtually screen large compound libraries for new potential drug candidates with similar properties to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR models can predict the potency of new derivatives before they are synthesized, thus streamlining the drug discovery process.

These computational approaches, when integrated with experimental data, provide a powerful platform for understanding the intricate molecular interactions that govern the pharmacological activity of L-(+)-2-Amino-6-phosphonohexanoic acid and for the rational design of the next generation of NMDA receptor modulators.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of L-(+)-2-Amino-6-phosphonohexanoic acid, and how should it be stored for experimental use?

- Methodological Answer :

- Physical Properties :

| Property | Value | Source |

|---|---|---|

| CAS Number | 131177-53-2 | |

| Molecular Formula | C₆H₁₄NO₅P·H₂O | |

| Molecular Weight | 211.15 (anhydrous basis) | |

| Physical Form | Hydrate | |

| Purity | >97.0% (HPLC) |

- Storage : Store at 2–8°C in airtight containers to prevent hydration/dehydration. Use desiccants for long-term stability. Monitor purity via HPLC before critical experiments .

Q. What synthetic routes are recommended for L-(+)-2-Amino-6-phosphonohexanoic acid, and how can purity be ensured?

- Methodological Answer :

- Synthesis :

Start with L-2-aminoadipic acid; protect the amine group using tert-butoxycarbonyl (Boc) chemistry.

Introduce the phosphono group via Arbuzov or Michaelis-Becker reaction with diethyl phosphite.

Deprotect the amine under acidic conditions (e.g., TFA).

- Purification : Use ion-exchange chromatography (e.g., Dowex 50WX8 resin) followed by recrystallization from ethanol/water. Validate purity via NMR (¹H, ³¹P) and HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (D₂O, 500 MHz) to confirm amine and phosphono proton environments; ³¹P NMR for phosphonate group verification.

- LC-MS/MS : Use reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) for mass confirmation (expected [M+H]⁺ = 212.1) .

Advanced Research Questions

Q. How can researchers design experiments to study its role as an NMDA receptor antagonist?

- Methodological Answer :

- Electrophysiology : Perform whole-cell patch-clamp recordings on hippocampal neurons to measure glutamate-induced currents. Compare inhibition with/without the compound (IC₅₀ determination).

- Radioligand Binding Assays : Use ³H-labeled MK-801 or glycine to assess competitive binding in synaptic membrane preparations.

- Cross-Validation : Combine functional assays with computational docking (e.g., AutoDock Vina) to map binding interactions with GluN1/GluN2B subunits .

Q. How should contradictory data on its solubility in aqueous buffers be resolved?

- Methodological Answer :

- Variable Control : Test solubility across pH (5.0–8.0) and ionic strengths (0.1–1.0 M NaCl). Use dynamic light scattering (DLS) to detect aggregates.

- Orthogonal Validation : Compare UV-Vis spectroscopy (λ = 210 nm) with gravimetric analysis. Replicate conditions from conflicting studies to identify methodological discrepancies (e.g., buffer composition, temperature) .

Q. What strategies optimize its stability in cell culture media for long-term neuropharmacology studies?

- Methodological Answer :

- Stability Screen : Incubate the compound in DMEM/F12 media at 37°C. Sample at 0, 24, 48, and 72 hours; quantify degradation via HPLC.

- Stabilizers : Add antioxidants (e.g., 0.1% ascorbic acid) or chelating agents (e.g., EDTA) to mitigate metal-catalyzed hydrolysis. Pre-filter media (0.22 µm) to remove particulates .

Q. How can computational modeling predict its interactions with non-NMDA targets (e.g., metabotropic glutamate receptors)?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding to mGluR1/5 using CHARMM force fields. Focus on conserved residues in the Venus flytrap domain.

- Free Energy Perturbation (FEP) : Calculate ΔΔG for phosphono group modifications. Validate predictions with SPR (surface plasmon resonance) binding assays .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response curves in receptor studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to determine EC₅₀/IC₅₀.

- Error Propagation : Use Monte Carlo simulations to assess uncertainty in Hill coefficients. Report 95% confidence intervals for reproducibility .

Q. How can researchers address batch-to-batch variability in synthetic yields?

- Methodological Answer :

- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent ratio) using a fractional factorial design. Optimize via response surface methodology (RSM).

- Quality Control : Implement in-process monitoring (e.g., inline IR spectroscopy) to detect intermediates and adjust conditions in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.